O-(cyclopropylmethyl)hydroxylamine
Overview
Description
O-(cyclopropylmethyl)hydroxylamine is an organic compound with the molecular formula C4H9NO It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclopropylmethyl group
Mechanism of Action
Target of Action
O-(Cyclopropylmethyl)hydroxylamine is a type of amine compound
Mode of Action
It is known that hydroxylamines can act as precursors for the synthesis of n-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
This compound has been demonstrated to be a practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that it may affect biochemical pathways related to the synthesis of N-heterocycles.
Pharmacokinetics
It is known that the compound is soluble in dimethyl sulfoxide, methanol, and water , which may influence its bioavailability.
Result of Action
Given its role as a precursor for the synthesis of n-heterocycles , it may contribute to the production of these compounds, which are important in various biological processes.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.
Biochemical Analysis
Biochemical Properties
O-(cyclopropylmethyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the synthesis of N-heterocycles via [3,3]-sigmatropic rearrangements . This compound interacts with various enzymes and proteins, facilitating the formation of structurally diverse heterocycles. For instance, this compound can undergo N-arylation under metal-free conditions, leading to the formation of N-arylated O-cyclopropyl hydroxamates . These intermediates can then participate in a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade, resulting in the synthesis of substituted tetrahydroquinolines . The interactions between this compound and these biomolecules are primarily driven by the cleavage of weak N-O bonds, which is a key step in the rearrangement process.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in the synthesis of N-heterocycles, thereby affecting the overall metabolic flux within cells . Additionally, this compound may impact cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular function. These effects highlight the potential of this compound as a valuable tool in biochemical research and drug development.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the cleavage of N-O bonds and subsequent rearrangement reactions . This compound can bind to specific enzymes and proteins, facilitating the formation of reactive intermediates that undergo [3,3]-sigmatropic rearrangements. The resulting products, such as substituted tetrahydroquinolines, are formed through a cascade of reactions that include cyclization and rearomatization
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time, depending on factors such as stability and degradation. This compound is known to be bench-stable, making it suitable for long-term studies and applications . Its reactivity and effectiveness in biochemical reactions may vary based on the experimental conditions and the duration of exposure. Long-term studies have shown that this compound can maintain its activity and continue to facilitate the synthesis of N-heterocycles over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its optimal dosage and potential toxicity. Research has shown that the compound’s effects vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, this compound can effectively modulate enzyme activity and facilitate biochemical reactions without causing adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of N-heterocycles . This compound interacts with enzymes and cofactors that facilitate the cleavage of N-O bonds and subsequent rearrangement reactions. These interactions are crucial for the compound’s role in modulating metabolic flux and influencing metabolite levels within cells . The involvement of this compound in these pathways underscores its potential as a valuable tool in biochemical research and synthetic chemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells are critical for its activity and effectiveness in facilitating biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. This compound can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall effectiveness in modulating biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(cyclopropylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, tert-butyl N-hydroxycarbamate can be alkylated with cyclopropylmethyl methanesulfonate, followed by acidic N-deprotection to yield this compound . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with cyclopropylmethyl halides .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of bench-stable N-methyl-O-alkoxyformate hydroxylamine hydrochloride reagents, which can be prepared in two high-yielding steps from N-Boc-N-methyl hydroxylamine .
Chemical Reactions Analysis
Types of Reactions
O-(cyclopropylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitrones.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oximes, nitrones, primary amines, and various substituted hydroxylamines .
Scientific Research Applications
O-(cyclopropylmethyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of N-heterocycles via [3,3]-sigmatropic rearrangements.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to form stable intermediates and derivatives.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
O-(cyclopropylmethyl)hydroxylamine hydrochloride: A similar compound with the addition of a hydrochloride group, which enhances its stability and solubility.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
N-hydroxysuccinimide: Commonly used in peptide synthesis and protein modification.
Uniqueness
This compound is unique due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and medicinal chemistry, offering different reactivity and stability compared to other hydroxylamine derivatives .
Properties
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNRUSMOYCDMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457845 | |
Record name | O-(cyclopropylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75647-90-4 | |
Record name | O-(cyclopropylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(cyclopropylmethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of O-(cyclopropylmethyl)hydroxylamine in the synthesis of PD198306?
A1: this compound serves as a crucial intermediate in the synthesis of PD198306. It reacts with 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid through a condensation reaction to form the final PD198306 molecule. [] This improved synthesis method, developed by the researchers, highlights the importance of this compound in achieving a higher yield and more efficient production of PD198306 compared to previous methods. []
Q2: Are there any other reported synthetic routes for this compound?
A2: The provided research article describes the synthesis of this compound starting from N-hydroxy-ethyl acetate. [] The process involves a reaction with sodium methanolate, followed by (bromomethyl) cyclopropane, and finally treatment with hydrochloric acid. [] While this specific route is detailed, the article doesn't delve into alternative synthesis pathways. Further research in chemical literature would be required to uncover other potential synthetic routes for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.